3-(2,3-Difluorophenyl)benzaldehyde
Overview
Description
3-(2,3-Difluorophenyl)benzaldehyde is an organic compound with the molecular formula C13H8F2O . It is a solid substance at room temperature .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code: 1S/C13H8F2O/c14-11-4-5-12(13(15)7-11)10-3-1-2-9(6-10)8-16/h1-8H .Physical And Chemical Properties Analysis
This compound is a solid substance at room temperature . It has a molecular weight of 218.2 .Scientific Research Applications
Catalytic Properties in Metal-Organic Frameworks
- Metal-Organic Frameworks (MOFs): Research on MOFs, specifically Cu3(BTC)2, has shown that these frameworks can be used for the chemisorption of benzaldehyde, indicating potential applications in catalysis and adsorption processes (Schlichte, Kratzke, & Kaskel, 2004).
Applications in Industrial Chemistry
- Oxidation of Benzyl Alcohol to Benzaldehyde: A study on the sulfated Ti-SBA-15 catalyst has demonstrated its effectiveness in converting benzyl alcohol to benzaldehyde, which is a significant process in various industries, including cosmetics, perfumery, and pharmaceuticals (Sharma, Soni, & Dalai, 2012).
Green Chemistry and Sustainable Practices
- Use in Ionic Liquids: The utilization of ionic liquids as solvents and catalysts for organic reactions, including the preparation of compounds like 3-(methoxycarbonyl)coumarin, highlights the role of benzaldehyde derivatives in advancing green chemistry practices (Verdía, Santamarta, & Tojo, 2017).
Photocatalysis and Material Science
- Photocatalytic Conversion: Studies have explored the potential of materials like graphitic carbon nitride in the photocatalytic conversion of benzyl alcohol to benzaldehyde, emphasizing the importance of benzaldehyde derivatives in the field of photocatalysis (Lima, Silva, Silva, & Faria, 2017).
Synthesis and Chemical Reactions
- Synthesis of Labeled Benzaldehydes: Research on the synthesis of functionalized 2H and 13C labeled benzaldehydes has been conducted, showcasing the versatility of benzaldehyde derivatives in synthetic organic chemistry (Boga, Alhassan, & Hesk, 2014).
Sensing and Detection Applications
- Fluorescence Sensing: Lanthanide(III)-organic frameworks based on dimethylphenyl imidazole dicarboxylate have been synthesized, demonstrating selective sensitivity to benzaldehyde-based derivatives, thus suggesting their use in fluorescence sensors (Shi, Zhong, Guo, & Li, 2015).
Safety and Hazards
properties
IUPAC Name |
3-(2,3-difluorophenyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-12-6-2-5-11(13(12)15)10-4-1-3-9(7-10)8-16/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BINUQEOWJQKEDT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)C2=C(C(=CC=C2)F)F)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80698686 | |
Record name | 2',3'-Difluoro[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80698686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
848652-17-5 | |
Record name | 2',3'-Difluoro[1,1'-biphenyl]-3-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80698686 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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